molecular formula C9H8ClNO2S B1507911 Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-31-7

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate

Cat. No. B1507911
Key on ui cas rn: 332099-31-7
M. Wt: 229.68 g/mol
InChI Key: YUIDGONLMDUWNF-UHFFFAOYSA-N
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Patent
US06576653B2

Procedure details

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester was hydrolyzed according to Procedure F (7 equiv LiOH—H2O; room temperature overnight, then at 50° C. overnight again; acidified aqueous phase extracted with ethyl acetate; combined organic phases dried over MgSO4, concentrated).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiOH—H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:10][C:9]2[C:11]([Cl:14])=[CH:12][S:13][C:8]=2[CH:7]=1)=[O:5])C.O[Li].O>>[Cl:14][C:11]1[C:9]2[NH:10][C:6]([C:4]([OH:5])=[O:3])=[CH:7][C:8]=2[S:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(N1)C(=CS2)Cl
Step Two
Name
LiOH—H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Li].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
acidified aqueous phase extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined organic phases dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated)

Outcomes

Product
Name
Type
Smiles
ClC1=CSC2=C1NC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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